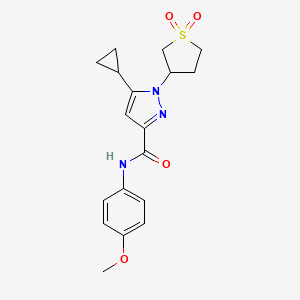![molecular formula C20H17NO2S B2526804 (2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one CAS No. 866049-60-7](/img/structure/B2526804.png)
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a methylsulfanylquinolinyl group connected by a prop-2-en-1-one linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Synthesis of the Methylsulfanylquinolinyl Group: This involves the construction of the quinoline ring system, which can be synthesized via the Skraup synthesis or Friedländer synthesis. The methylsulfanyl group can be introduced using methylthiol or a similar reagent.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl group with the methylsulfanylquinolinyl group through a prop-2-en-1-one linker. This can be achieved using a Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of the double bond or the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the methoxyphenyl group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives or hydrogenated products.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one: can be compared with other quinoline derivatives, such as:
Uniqueness
Structural Features: The presence of both methoxyphenyl and methylsulfanylquinolinyl groups in a single molecule provides unique chemical and biological properties.
Reactivity: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-23-17-8-5-7-15(13-17)19(22)11-10-16-12-14-6-3-4-9-18(14)21-20(16)24-2/h3-13H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDYLRBEFBDDRN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)
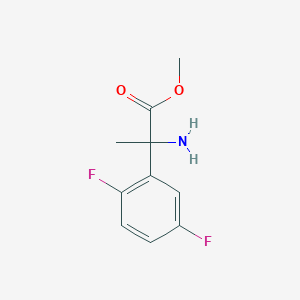
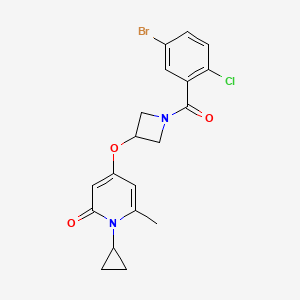
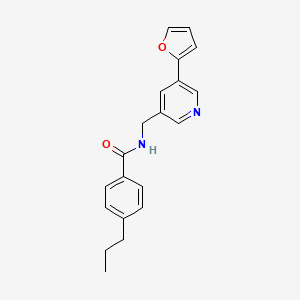
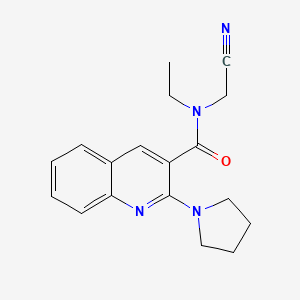
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)
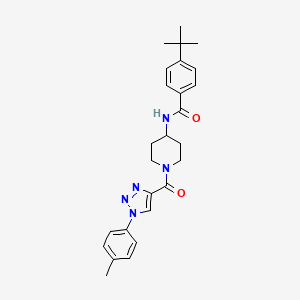
![3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2526736.png)
![2,4-diethyl 3-methyl-5-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)
![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)
![3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2526741.png)
![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
